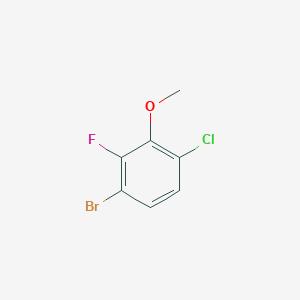

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXNZQWUCRMXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene synthesis pathway

An In-depth Technical Guide on the Synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The unique arrangement of three different halogens (Br, Cl, F) and a methoxy group on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate for constructing elaborate molecular architectures through reactions like nucleophilic substitution and metal-catalyzed cross-coupling.[1]

The synthesis of such a precisely substituted molecule presents a considerable regiochemical challenge. The order and method of introducing each substituent are critical, as the directing effects of the groups already on the ring govern the position of subsequent additions. A naive approach of sequential halogenation and methoxylation of a simpler benzene derivative would likely result in an intractable mixture of isomers.

This guide presents a logical, multi-step synthesis pathway designed to overcome these regiochemical hurdles. The strategy hinges on the synthesis of a key intermediate, 4-chloro-2-fluoro-3-methoxybenzene , whose electronic properties allow for a final, highly selective bromination to yield the target molecule. The pathway begins with a commercially available starting material and employs a series of robust and well-documented chemical transformations, providing researchers with a reliable roadmap for obtaining this valuable compound.

Retrosynthetic Analysis

The core of our synthetic strategy is to install the bromine atom in the final step onto a carefully constructed precursor. This approach allows us to leverage the combined directing effects of the chloro, fluoro, and methoxy substituents to ensure the bromine is introduced at the correct C1 position with high regioselectivity.

The chosen precursor is 4-chloro-2-fluoro-3-methoxybenzene . The synthesis of this key intermediate is traced back through a series of functional group interconversions to the readily available starting material, 4-chloro-2-fluoroaniline .

Proposed Synthesis Pathway and Mechanistic Discussion

The forward synthesis involves six distinct steps, each chosen to precisely control the regiochemical outcome.

Step 1: Synthesis of 4-Chloro-2-fluorophenol

The synthesis begins with the conversion of the amino group of 4-chloro-2-fluoroaniline into a hydroxyl group. This is achieved via a diazotization reaction followed by hydrolysis. The amino group is first converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., H₂SO₄) at low temperatures (0–5 °C).[2] This diazonium salt is an excellent leaving group (N₂ gas) and is readily displaced by water upon gentle heating to yield the corresponding phenol. This initial transformation is crucial as the resulting hydroxyl group is a powerful activating and ortho,para-directing group that will control the regiochemistry of the subsequent nitration step.

Step 2: Synthesis of 4-Chloro-2-fluoro-3-nitrophenol

This step involves the regioselective nitration of 4-chloro-2-fluorophenol. The hydroxyl group is the most powerful activating group on the ring, strongly directing incoming electrophiles to its ortho and para positions. The para position is blocked by the chlorine atom. Of the two ortho positions (C3 and C5), the C3 position is significantly more activated due to the synergistic ortho-directing effects of both the hydroxyl and the fluoro groups. Therefore, reaction with nitric acid in a sulfuric acid medium will selectively install the nitro group at the C3 position.

Step 3: Synthesis of 4-Chloro-2-fluoro-1-methoxy-3-nitrobenzene

With the nitro group in place, the phenolic hydroxyl group is methylated. A Williamson ether synthesis is the classic and most effective method for this transformation. The phenol is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with a methylating agent, typically dimethyl sulfate or methyl iodide, to form the desired methoxy ether. This step is critical for establishing the final methoxy substituent of the target molecule.

Step 4: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline

The nitro group, having served its purpose as a directing group, is now reduced to an amine. This reduction can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium catalyst) or using a metal in acidic solution, like tin(II) chloride in hydrochloric acid.[3] This reaction produces 4-chloro-2-fluoro-3-methoxyaniline, setting the stage for the removal of the nitrogen functionality.

Step 5: Synthesis of 4-chloro-2-fluoro-3-methoxybenzene (Key Intermediate)

The objective of this step is to replace the amino group with a hydrogen atom, a process known as deamination. The aniline is first converted to its diazonium salt with sodium nitrite and a strong acid, as in Step 1. However, instead of hydrolysis, the diazonium group is reductively removed. A common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂), which reduces the diazonium salt to the corresponding arene. This completes the synthesis of the key precursor required for the final bromination.

Step 6: Synthesis of this compound

In the final step, the precursor is brominated via electrophilic aromatic substitution. The regiochemical outcome is determined by the directing effects of the existing substituents:

-

-OCH₃ (at C3): Strongly activating, ortho,para-director (directs to C2, C4, C6).

-

-F (at C2): Weakly deactivating, ortho,para-director (directs to C1, C3, C5).

-

-Cl (at C4): Deactivating, ortho,para-director (directs to C1, C3, C5).

The positions C1 and C5 are activated by all three substituents. The C1 position is ortho to both the fluoro and chloro groups and para to the powerful methoxy director, making it the most electronically favorable and sterically accessible site for electrophilic attack. Therefore, reacting the precursor with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) will yield the desired product, this compound, with high selectivity.[1][4]

Experimental Protocols

The following protocols are generalized procedures based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 4-Chloro-2-fluorophenol

-

In a flask cooled to 0 °C, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes.

-

Slowly add the diazonium salt solution to a separate flask of boiling water.

-

After the addition is complete and nitrogen evolution has ceased, cool the mixture to room temperature.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenol.

Protocol 2: Synthesis of 4-Chloro-2-fluoro-3-nitrophenol

-

Cool a flask containing concentrated sulfuric acid to 0 °C.

-

Slowly add 4-chloro-2-fluorophenol (1.0 eq) with stirring.

-

Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the product with ethyl acetate.

-

Wash the organic phase, dry, and concentrate. Purify by column chromatography if necessary.

Protocol 3: Synthesis of 4-Chloro-2-fluoro-1-methoxy-3-nitrobenzene

-

To a solution of 4-chloro-2-fluoro-3-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add dimethyl sulfate (1.2 eq) dropwise and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the solid.

-

Evaporate the solvent from the filtrate. Dissolve the residue in diethyl ether and wash with dilute NaOH and water.

-

Dry the organic layer and concentrate to obtain the product.

Protocol 4: Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline

-

Dissolve 4-chloro-2-fluoro-1-methoxy-3-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ gas until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the aniline.

Protocol 5: Synthesis of 4-chloro-2-fluoro-3-methoxybenzene

-

Dissolve the aniline (1.0 eq) in a mixture of concentrated HCl and ethanol at 0 °C.

-

Add an aqueous solution of sodium nitrite (1.1 eq) dropwise.

-

After stirring for 20 minutes, add pre-chilled hypophosphorous acid (50% solution, 3-4 eq).

-

Allow the reaction to warm to room temperature and stir for several hours until gas evolution stops.

-

Extract the product with diethyl ether, wash, dry, and concentrate.

Protocol 6: Synthesis of this compound

-

In a fume hood, dissolve 4-chloro-2-fluoro-3-methoxybenzene (1.0 eq) in a suitable solvent like dichloromethane.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise at room temperature.

-

Stir the reaction until TLC indicates the consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the final product.

Data Summary

| Step | Reaction Type | Starting Material | Key Reagents | Expected Yield |

| 1 | Diazotization/Hydrolysis | 4-Chloro-2-fluoroaniline | NaNO₂, H₂SO₄, H₂O | 75-85% |

| 2 | Electrophilic Nitration | 4-Chloro-2-fluorophenol | HNO₃, H₂SO₄ | 80-90% |

| 3 | Williamson Ether Synthesis | 4-Chloro-2-fluoro-3-nitrophenol | DMS, K₂CO₃ | >90% |

| 4 | Nitro Reduction | 4-Chloro-2-fluoro-1-methoxy-3-nitrobenzene | H₂, Pd/C | >95% |

| 5 | Reductive Deamination | 4-Chloro-2-fluoro-3-methoxyaniline | NaNO₂, HCl, H₃PO₂ | 60-70% |

| 6 | Electrophilic Bromination | 4-chloro-2-fluoro-3-methoxybenzene | Br₂, FeBr₃ | 70-80% |

Note: Yields are estimates based on analogous reactions in the literature and will vary based on reaction scale and optimization.

Conclusion

The synthesis of this compound is a challenging yet achievable endeavor through a well-designed, multi-step pathway. The strategy outlined in this guide emphasizes rigorous control over regiochemistry by leveraging the directing effects of functional groups in a logical sequence of reliable reactions. By systematically constructing a key precursor and executing a final, selective bromination, this method provides a clear and robust route for researchers and drug development professionals to access this valuable and complex chemical building block.

References

- Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

PubChem. This compound. Available at: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Organic Syntheses. Fluorobenzene. Available at: [Link]

-

ChemBK. 1-Bromo-2-fluoro-4-methoxybenzene. Available at: [Link]

-

European Patent Office. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. Available at: [Link]

- Google Patents. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.

-

European Patent Office. Process for preparing chloro-difluorobenzene - EP 0447259 A1. Available at: [Link]

Sources

Physicochemical properties of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

An In-Depth Technical Guide to 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: Properties, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 943832-96-0), a highly functionalized aromatic building block with significant potential in the fields of pharmaceutical and agrochemical research. We delve into its core physicochemical properties, outline detailed protocols for its analytical characterization, explore its synthetic and reactive landscape, and discuss its strategic importance in modern drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural features of this versatile intermediate.

Introduction: The Strategic Value of Polysubstituted Aromatics

The precise arrangement of substituents on an aromatic scaffold is a cornerstone of modern medicinal chemistry. Halogen atoms, in particular, play a crucial role in modulating a molecule's pharmacokinetic and pharmacodynamic profile. The presence of fluorine can enhance metabolic stability and binding affinity, while chlorine can influence lipophilicity and provide a vector for further chemical modification.[1][2] this compound presents a unique constellation of these features: a bromine atom for cross-coupling reactions, a chlorine for tuning electronic properties, a fluorine for metabolic blocking or binding interactions, and a methoxy group to influence conformation and solubility. This specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures essential for discovering new therapeutic agents.[3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While experimental data for this specific molecule is not extensively published, we can rely on high-quality computed data and establish protocols for empirical determination.

Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 943832-96-0 | [5] |

| Molecular Formula | C₇H₅BrClFO | [4] |

| Molecular Weight | 239.47 g/mol | [4] |

| Canonical SMILES | COC1=C(C=CC(=C1F)Br)Cl | [4] |

| InChI Key | LFXNZQWUCRMXHN-UHFFFAOYSA-N | [4] |

Computed Physicochemical Data

The following properties have been calculated using established computational models, providing reliable estimates for experimental design.

| Property | Value | Source |

| XLogP3 | 3.3 | [4] |

| Topological Polar Surface Area | 9.2 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Analytical Characterization: A Validating Workflow

Ensuring the identity and purity of a starting material is a non-negotiable aspect of scientific integrity. The following section outlines a standard workflow for the comprehensive characterization of this compound.

Analytical Workflow Diagram

The logical flow for confirming the structure and purity of the target compound is illustrated below. This ensures that each analytical technique provides complementary information, leading to an unambiguous characterization.

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most definitive information about the molecular structure by mapping the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). The expected spectra will be complex due to coupling between these nuclei.

-

Protocol:

-

Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR: Look for two distinct aromatic proton signals, likely doublets or doublet of doublets, and a singlet for the methoxy protons (~3.9-4.1 ppm).

-

Expected ¹³C NMR: Expect seven aromatic carbon signals, with characteristic shifts for carbons bonded to halogens and the methoxy group. Carbon-fluorine couplings (large ¹JCF, smaller ²JCF, etc.) will be observable.

-

Expected ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to aromatic protons providing key structural confirmation.

-

B. Mass Spectrometry (MS)

-

Rationale: MS determines the molecular weight of the compound and can reveal its isotopic pattern, which is highly characteristic for molecules containing bromine and chlorine.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using either Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., ESI or APCI).

-

Data Interpretation: The mass spectrum should show a molecular ion cluster corresponding to the calculated exact mass (237.9196 Da)[4]. The isotopic pattern will be distinctive due to the presence of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes, serving as a powerful confirmation of the elemental composition.

-

C. High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds.

-

Protocol:

-

Develop a suitable reverse-phase HPLC method (e.g., C18 column).

-

Use a mobile phase gradient, for instance, of water and acetonitrile (both with 0.1% formic acid or TFA).

-

Prepare a sample solution of known concentration (~1 mg/mL).

-

Inject the sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Purity is calculated based on the area percentage of the main peak.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach would involve the sequential functionalization of a simpler, commercially available benzene derivative. The directing effects of the existing substituents must be carefully considered at each step.

Caption: A plausible synthetic route to the target compound via Sandmeyer and bromination reactions.

Key Reactivity Insights

-

Cross-Coupling Reactions: The bromine atom is the most likely site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of carbon-based substituents, making it a powerful tool for building molecular complexity.

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the fluorine and chlorine atoms can activate the ring for SNAAr, particularly at positions ortho and para to these groups. However, the steric hindrance from the multiple substituents may require forcing conditions.

-

Lithiation/Grignard Formation: The bromo-group can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi) at low temperatures to form an aryllithium species. This reactive intermediate can then be quenched with various electrophiles.

Applications in Drug Discovery

This compound is not just a chemical curiosity; it is a scaffold designed for purpose. Its utility in drug discovery stems from the combined effects of its substituents.

-

Scaffold Decoration: As a building block, it provides a rigid core that can be elaborated using the reactivity described above. The bromine atom serves as a versatile handle for diversification, enabling the synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies.

-

Metabolic Stability: The fluorine atom can act as a "metabolic shield." By replacing a hydrogen atom at a site prone to oxidative metabolism by cytochrome P450 enzymes, it can significantly increase the half-life of a drug candidate.[1]

-

Modulation of Physicochemical Properties: The interplay of the halogens and the methoxy group allows for fine-tuning of lipophilicity (LogP), polarity, and electronic properties, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for handling halogenated aromatic compounds should be strictly followed. Based on data for structurally similar compounds, it should be treated as a substance that may cause skin, eye, and respiratory irritation.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a prime example of a modern chemical building block engineered for versatility and strategic value. Its unique substitution pattern offers a rich platform for synthetic elaboration, making it a highly attractive intermediate for researchers in drug discovery and materials science. By understanding its fundamental properties, analytical profile, and reactive potential, scientists can effectively harness its capabilities to accelerate the development of novel and impactful molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-4-[chloro(difluoro)methoxy]benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-4-chloro-2-fluorobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-2-fluoro-4-methoxybenzene. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. [Link]

- Google Patents. Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

ECETOC. JACC No. 41 n-Butanol (CAS No. 71-36-3). [Link]

-

PubChem. 1-Butanol. National Center for Biotechnology Information. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

Chandra, G., Singh, D.V., Mahato, G.K. et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. J Transl Med 21, 253 (2023). [Link]

-

Mebrahtu, M., et al. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. (2023). [Link]

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H5BrClFO | CID 66600367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 943832-96-0|this compound|BLD Pharm [bldpharm.com]

- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 7. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 8. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: A Key Building Block for Advanced Research

For Immediate Release

This guide provides a comprehensive technical overview of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, a polysubstituted aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physicochemical properties, safety and handling, and its emerging role as a versatile synthetic intermediate.

Core Chemical Identifiers

This compound is a unique halogenated anisole derivative. Its precise substitution pattern provides a platform for complex molecular engineering. The definitive identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 943832-96-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₅BrClFO | PubChem[1] |

| Molecular Weight | 239.47 g/mol | PubChem[1] |

| Canonical SMILES | COC1=C(C=CC(=C1F)Br)Cl | PubChem[1] |

| InChI Key | LFXNZQWUCRMXHN-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties and Data

The physical and chemical characteristics of this compound are dictated by its array of substituents. The interplay between the electron-donating methoxy group and the electronegative halogens results in a distinct electronic profile, influencing its reactivity and physical state.

| Property | Value | Notes |

| Calculated XLogP3 | 3.3 | A measure of lipophilicity, indicating good potential for membrane permeability.[1] |

| Topological Polar Surface Area | 9.2 Ų | Suggests low polarity and good transport across biological membranes.[1] |

| Complexity | 136 | A computed measure of the intricacy of the molecular structure.[1] |

Note: Experimental physical properties such as melting point and boiling point are not widely reported in publicly available literature and should be determined empirically.

Synthesis and Reaction Chemistry

A probable synthetic route would involve a multi-step process starting from a simpler, commercially available substituted aniline or phenol. The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halogens, is a highly likely key transformation.

Inferred Synthetic Workflow:

Sources

Reactivity profile of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

Introduction

This compound is a polysubstituted aromatic compound that serves as a highly versatile building block in modern organic synthesis.[1] Its unique arrangement of four distinct substituents—a bromine, a chlorine, a fluorine atom, and a methoxy group—on a benzene ring provides a rich and tunable reactivity profile. This guide offers an in-depth analysis of the molecule's structural features, spectroscopic signatures, and its behavior in key synthetic transformations. For researchers in pharmaceutical and agrochemical development, understanding the nuanced reactivity of this intermediate is paramount for designing efficient and regioselective synthetic routes to complex target molecules.[2]

The strategic importance of this compound lies in the differential reactivity of its three halogen atoms, which can be selectively addressed under various reaction conditions, including metal-halogen exchange, transition metal-catalyzed cross-coupling, and nucleophilic aromatic substitution.[1] This allows for a stepwise and controlled functionalization of the aromatic core, making it an invaluable intermediate for creating diverse molecular architectures.[2]

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of the electronic properties of its substituents and their positions on the aromatic ring.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅BrClFO | [3] |

| Molecular Weight | 239.47 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 943832-96-0 | [3] |

| Canonical SMILES | COC1=C(C=CC(=C1F)Br)Cl |[3] |

The interplay between the electron-donating methoxy group (+R > -I) and the electron-withdrawing halogens (-I > +R) creates a unique electronic landscape. The methoxy group tends to direct electrophilic attack to the ortho and para positions, while the halogens deactivate the ring towards electrophiles yet also direct ortho-para.[1] However, the cumulative inductive effect of three halogens renders the ring electron-deficient and thus primed for nucleophilic aromatic substitution.

Spectroscopic Profile

While experimental spectra for this specific compound are not widely available in public databases, a predicted spectroscopic profile can be derived from the analysis of its functional groups and comparison with similar structures.[4][5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

|---|---|

| ¹H NMR | - Aromatic region (approx. 6.8-7.5 ppm): Two doublets or doublet of doublets corresponding to the two aromatic protons. - Aliphatic region (approx. 3.8-4.0 ppm): A singlet corresponding to the three methoxy (-OCH₃) protons. |

| ¹³C NMR | - Aromatic region (approx. 100-160 ppm): Six distinct signals for the aromatic carbons, with significant shifts due to the attached substituents. The carbon attached to fluorine will show a large C-F coupling constant. |

| IR Spectroscopy | - C-H stretching (aromatic): ~3050-3100 cm⁻¹ - C=C stretching (aromatic): ~1450-1600 cm⁻¹ - C-O stretching (ether): ~1020-1250 cm⁻¹ - C-F stretching: ~1100-1300 cm⁻¹ - C-Cl stretching: ~700-850 cm⁻¹ - C-Br stretching: ~500-650 cm⁻¹ |

| Mass Spectrometry | - A complex molecular ion peak pattern due to the isotopes of Bromine (⁷⁹Br, ⁸¹Br) and Chlorine (³⁵Cl, ³⁷Cl). The most abundant peaks will correspond to the various isotopic combinations.[7] |

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the ability to selectively target one of the three carbon-halogen bonds. The preferred reaction pathway is dictated by the choice of reagents and conditions, as illustrated below.

Figure 1: Hierarchy of reactivity for this compound under different reaction paradigms.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting aryl halides into nucleophilic organometallic reagents.[8] The rate of exchange is highly dependent on the halogen, following the established trend I > Br > Cl > F.[8]

Causality: This trend arises from the stability of the intermediate "ate" complex and the polarizability of the C-X bond. The C-Br bond is significantly more reactive than the C-Cl or C-F bonds in this transformation.

For this compound, treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (typically -78 °C) results in selective exchange at the C1-Br bond. This generates a potent aryllithium intermediate, which can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the C1 position.

Experimental Protocol: General Procedure for Lithiation and Trapping

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous THF (0.2 M).

-

Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.

-

Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 30-60 minutes.

-

Electrophilic Quench: The desired electrophile (1.2 eq) is added, either neat or as a solution in THF.

-

Warm-up and Quench: The reaction is allowed to slowly warm to room temperature over several hours. It is then carefully quenched by the addition of saturated aqueous NH₄Cl solution.

-

Work-up: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Figure 2: Workflow for functionalization via metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is also the most reactive site for oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira).[9] The reactivity order for oxidative addition is I > Br >> Cl. This selectivity allows for the precise formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position, while leaving the C-Cl and C-F bonds intact for potential subsequent transformations.

Causality: The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it kinetically favored for oxidative addition to the low-valent palladium center.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: To a flask are added this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent Addition: A degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.

-

Reaction: The mixture is heated under a nitrogen or argon atmosphere, typically between 80-110 °C, for 2-24 hours, monitoring by TLC or LC-MS.

-

Cooling and Work-up: The reaction is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated.

-

Extraction: The aqueous layer is extracted with ethyl acetate (2x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude material is purified by column chromatography or recrystallization to yield the biaryl product.

Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three electron-withdrawing halogens activates the benzene ring towards nucleophilic attack. In contrast to Sₙ1/Sₙ2 reactions, the leaving group ability in SNAr reactions is often F > Cl > Br > I.[10][11]

Causality: The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[12] Fluorine's high electronegativity provides the strongest inductive stabilization to this intermediate, accelerating the reaction rate, even though the C-F bond is the strongest. The positions ortho and para to strongly electron-withdrawing groups are the most activated. In this molecule, the C2 position is ortho to the bromine and methoxy groups and para to the chlorine, making it a highly electron-deficient center. Therefore, nucleophilic attack is most likely to occur at C2, leading to the displacement of the fluoride ion.

Protocol: Nucleophilic Displacement of Fluoride

-

Setup: In a sealed tube or round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF).

-

Reagents: Add the nucleophile (e.g., sodium methoxide, 1.5 eq) and, if necessary, a base (e.g., K₂CO₃, 2.0 eq) if the nucleophile is neutral (like an amine).

-

Heating: Heat the reaction mixture to a temperature between 80-150 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Washing: The combined organic layers are washed sequentially with water and brine to remove the solvent and salts.

-

Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified via column chromatography.

Conclusion

This compound is a textbook example of a strategically substituted aromatic intermediate. Its reactivity is governed by a clear and predictable hierarchy:

-

Metal-Halogen Exchange: Occurs selectively at the C-Br bond.

-

Palladium-Catalyzed Cross-Coupling: Targets the C-Br bond with high fidelity.

-

Nucleophilic Aromatic Substitution: Favors the displacement of the C-F bond due to powerful electronic activation.

By carefully selecting reagents and reaction conditions, synthetic chemists can leverage this differential reactivity to perform sequential, regiocontrolled modifications. This level of control makes it a powerful tool for constructing complex molecular targets in drug discovery and materials science, enabling the rapid generation of analog libraries and the efficient synthesis of lead compounds.

References

Sources

- 1. Buy this compound | 943832-96-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H5BrClFO | CID 66600367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-chloro-2-fluorobenzene [webbook.nist.gov]

- 5. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum [chemicalbook.com]

- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 9. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Regioselective Synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of viable synthetic strategies for the regioselective synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, a polysubstituted aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The inherent challenge in synthesizing this molecule lies in achieving precise regiocontrol of bromination on a benzene ring bearing multiple substituents with competing electronic effects. This document evaluates two primary synthetic pathways: direct Electrophilic Aromatic Substitution (EAS) and Directed ortho-Metalation (DoM). We present a comprehensive analysis of the mechanistic principles, provide detailed, field-tested experimental protocols, and offer a comparative assessment to guide researchers in selecting the optimal synthetic route.

Introduction and Strategic Overview

Polysubstituted halogenated anisoles are valuable scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound presents a significant synthetic challenge. The placement of the bromine atom at the C1 position requires a highly regioselective approach, navigating the complex interplay of the directing effects of the pre-existing methoxy, fluoro, and chloro substituents.

-

Methoxy Group (-OCH₃): A strong activating group and a powerful ortho, para-director due to its +M (mesomeric) effect.[1][2]

-

Fluoro (-F) and Chloro (-Cl) Groups: Halogens are deactivating via their -I (inductive) effect but are ortho, para-directors due to their +M effect, which involves lone pair donation.[3]

A naive electrophilic bromination of the logical precursor, 1-chloro-3-fluoro-2-methoxybenzene, would be governed by the potent activating effect of the methoxy group. This guide will dissect this and other advanced strategies to achieve the target molecule with high fidelity.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are considered for the target molecule. The most apparent strategy involves the installation of the bromine atom onto a pre-existing 1-chloro-3-fluoro-2-methoxybenzene ring system. A less obvious, but potentially viable, multi-step approach could involve a Sandmeyer reaction from a corresponding aniline precursor, though the synthesis of this precursor adds complexity. This guide will focus on the more direct approaches from a common precursor.

Figure 1: Retrosynthetic analysis of the target molecule.

Approach 1: Electrophilic Aromatic Substitution (EAS)

Mechanistic Rationale and Causality

Electrophilic aromatic substitution is a cornerstone of arene functionalization. The regiochemical outcome is dictated by the directing effects of the substituents on the ring. In the case of the precursor 1-chloro-3-fluoro-2-methoxybenzene, the methoxy group is the most powerful activating group and will dominate the directing effect.[1][4]

-

The methoxy group directs incoming electrophiles to its ortho and para positions.

-

The para position is blocked by the chloro group.

-

One ortho position is occupied by the fluoro group.

-

The remaining vacant ortho position is C1, the target site for bromination.

Therefore, direct bromination is predicted to be highly regioselective for the desired C1 position. N-Bromosuccinimide (NBS) is an excellent choice of reagent for this transformation; it is a solid that is easier to handle than liquid bromine and is effective for brominating activated aromatic rings, often providing higher selectivity and minimizing the formation of polybrominated byproducts.[5][6]

Detailed Experimental Protocol: Bromination with NBS

Objective: To synthesize this compound from 1-chloro-3-fluoro-2-methoxybenzene via electrophilic aromatic substitution.

Materials:

-

1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.2 M concentration).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) to the solution in one portion.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Approach 2: Directed ortho-Metalation (DoM)

Mechanistic Rationale and Causality

Directed ortho-metalation (DoM) offers an alternative and often superior strategy for achieving absolute regioselectivity.[7][8][9] The mechanism relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium), delivering the base to a specific ortho proton for abstraction.[7][10][11] This forms a thermodynamically stable aryllithium intermediate, which can then be quenched with an electrophile.

For the precursor 1-chloro-3-fluoro-2-methoxybenzene, both the methoxy and fluoro groups can function as DMGs. However, the methoxy group is a significantly stronger DMG.[11] This powerful directing effect will guide the lithiation exclusively to the C1 position, which is ortho to the methoxy group. The subsequent quench with a suitable bromine source will install the bromine atom at the desired position with high fidelity.

Causality Note: This method is particularly effective because it circumvents the complexities of competing electronic effects in EAS. The reaction is kinetically controlled by the coordination of the lithium reagent, providing a single, predictable product. Extremely low temperatures (typically -78 °C) are critical to prevent decomposition of the aryllithium intermediate and potential side reactions.

Figure 2: Conceptual workflow for the DoM approach. (Note: Image placeholders used)

Detailed Experimental Protocol: DoM and Bromination

Objective: To synthesize this compound via Directed ortho-Metalation.

Materials:

-

1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

Tetrabromomethane (CBr₄) or 1,2-Dibromoethane (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Initial Solution: Add 1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv) to the flask and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Electrophilic Quench: In a separate flame-dried flask, prepare a solution of the bromine source (e.g., CBr₄, 1.2 equiv) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly formed aryllithium solution into the bromine source solution via a cannula while maintaining the temperature at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature over 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Work-up:

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Comparative Analysis of Synthetic Routes

Both proposed methods offer viable pathways to the target compound. However, they differ significantly in terms of operational complexity, cost, and guaranteed regioselectivity.

| Feature | Approach 1: Electrophilic Aromatic Substitution | Approach 2: Directed ortho-Metalation |

| Regioselectivity | High (Predicted based on directing groups) | Excellent (Mechanistically enforced) |

| Reaction Conditions | Mild (50-60 °C) | Cryogenic (-78 °C), strictly anhydrous/inert |

| Reagents | NBS (stable solid), standard solvents | n-BuLi (pyrophoric), anhydrous solvents |

| Operational Complexity | Low; standard laboratory setup | High; requires inert atmosphere techniques |

| Potential Side Reactions | Over-bromination, minor isomer formation | Incomplete lithiation, benzyne formation if warmed prematurely |

| Ideal Application | Large-scale synthesis where conditions are robust and cost-effective. | Small-scale synthesis requiring unambiguous regiochemical outcome. |

Conclusion

The regioselective synthesis of this compound can be effectively achieved by two distinct methods.

-

Electrophilic Aromatic Substitution using NBS is a straightforward and operationally simple approach. Based on a robust analysis of substituent directing effects, this method is predicted to afford the desired product with high selectivity and is well-suited for scaling.

-

Directed ortho-Metalation provides an unparalleled level of regiocontrol, ensuring the formation of the C1-lithiated species and, consequently, the desired C1-brominated product. While more technically demanding due to the use of pyrophoric reagents and cryogenic conditions, it is the method of choice when absolute regioselectivity is paramount.

For researchers in drug development and discovery, the DoM route offers certainty in the construction of complex molecular architectures. For process chemistry and larger-scale applications, the optimization of the EAS pathway would be the more economically viable and practical strategy.

References

-

Hartung, C. G., & Snieckus, V. (2002). The Directed ortho Metalation Reaction – A Point of Entry to New Aromatic Worlds. In Modern Arene Chemistry. Wiley-VCH GmbH & Co. KGaA. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation synergy. Synthesis of condensed aromatics. Chemical Reviews, 90(6), 879-933. [Link]

-

Clayden, J. (2012). Organolithiums: Selectivity for Synthesis. Pergamon. [Link]

-

Schlosser, M. (2005). The 2×3 toolbox of organometallic methods for regiochemically exhaustive functionalization. Angewandte Chemie International Edition, 44(3), 376-393. [Link]

-

Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112. [Link]

-

Wittig, G., Pockels, U., & Dröge, H. (1938). Über die Austauschbarkeit von Wasserstoff gegen Lithium in einigen aromatischen und aromatisch-heterocyclischen Verbindungen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 71(9), 1903-1912. [Link]

-

Yang, D., Li, H., & Wang, Y. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3418. [Link]

-

Mastryukova, T. A., & Kabachnik, M. I. (1969). The inductive and resonance effects of substituents. Russian Chemical Reviews, 38(10), 795. [Link]

-

Carreño, M. C., García Ruano, J. L., & Urbano, A. (2009). N-Bromosuccinimide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

-

Hunt, I. R. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Organic Communications, 2(2), 60-65. [Link]

-

Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide. I. A convenient and selective brominating agent for polycyclic aromatic hydrocarbons. The Journal of Organic Chemistry, 44(25), 4733-4735. [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. baranlab.org [baranlab.org]

- 9. grokipedia.com [grokipedia.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Directed Ortho Metalation [organic-chemistry.org]

A Technical Guide to the Directing Effects of Substituents in 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselectivity of electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry, particularly in the design and synthesis of complex molecules for pharmaceutical applications. The introduction of new functional groups to an aromatic ring is profoundly influenced by the electronic and steric properties of the substituents already present. This guide provides an in-depth analysis of the directing effects of the bromo, chloro, fluoro, and methoxy substituents on the benzene ring of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Understanding these effects is critical for predicting the outcome of electrophilic substitution reactions and for the strategic synthesis of polysubstituted aromatic compounds.

Understanding the Players: The Substituents

In electrophilic aromatic substitution, substituents on the benzene ring can be broadly classified into two categories: activating and deactivating groups. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it.[1][2] Furthermore, these groups direct incoming electrophiles to specific positions on the ring, a phenomenon known as the directing effect.[3][4]

The Methoxy Group: A Powerful Activator

The methoxy group (-OCH₃) is a potent activating group and a strong ortho, para-director.[5] This is due to its ability to donate electron density to the aromatic ring through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect) caused by the electronegativity of the oxygen atom.[6][7] The resonance donation of a lone pair of electrons from the oxygen atom significantly stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.[5]

The Halogens: A Tale of Two Effects

Halogens (Bromo, Chloro, and Fluoro) present a more nuanced scenario. They are generally considered deactivating groups, yet they are ortho, para-directors.[8][9] This is a consequence of the interplay between two opposing electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond, making the ring less nucleophilic and thus deactivating it towards electrophilic attack.[8]

-

Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions.[9]

While the inductive effect deactivates the entire ring, the resonance effect directs the incoming electrophile to the electron-enriched ortho and para positions.[7] Among the halogens, the deactivating effect generally increases with size (I > Br > Cl > F), while the directing effect can be influenced by the balance of these two effects.[7]

The Arena: this compound

In the case of this compound, we have a polysubstituted ring with four substituents occupying positions 1, 2, 3, and 4. This leaves two available positions for electrophilic substitution: C5 and C6. To predict the regioselectivity of an incoming electrophile, we must analyze the cumulative directing influence of all four substituents on these two positions.

The most influential substituent in this molecule is the methoxy group at C3. As a strong activating group, it will exert the dominant directing effect.[10] The methoxy group is an ortho, para-director.

-

The position ortho to the methoxy group is C2 (occupied by fluorine) and C4 (occupied by chlorine).

-

The position para to the methoxy group is C6.

The halogens (bromo at C1, fluoro at C2, and chloro at C4) are all ortho, para-directors as well, but their influence is significantly weaker than that of the methoxy group.

Positional Analysis:

-

Position C6: This position is para to the strongly activating methoxy group. It is also meta to the bromo and fluoro substituents and ortho to the chloro substituent. The strong activating and para-directing effect of the methoxy group will strongly favor substitution at this position. The ortho-directing effect of the chloro group at C4 also reinforces this preference.

-

Position C5: This position is meta to the methoxy group. It is ortho to the bromo and chloro substituents and meta to the fluoro substituent. While the bromo and chloro groups direct ortho to themselves, placing an electrophile at C5 would be electronically disfavored due to the meta relationship with the powerful activating methoxy group.

Therefore, the primary site of electrophilic attack on this compound is predicted to be C6 .

Steric Considerations:

Steric hindrance can also play a role in determining the regioselectivity of electrophilic aromatic substitution, especially with bulky substituents or electrophiles.[10][11] In this molecule, position C6 is flanked by a hydrogen atom and the chloro substituent at C4. Position C5 is flanked by the chloro substituent at C4 and a hydrogen atom. The steric environments of C5 and C6 are relatively similar. However, the electronic factors overwhelmingly favor substitution at C6.

Visualizing the Directing Effects

The following diagram illustrates the concerted directing influences of the substituents on the available positions.

Caption: Predicted directing effects on this compound.

Experimental Verification: A Protocol for Nitration

To empirically validate the predicted regioselectivity, a common electrophilic aromatic substitution reaction such as nitration can be performed. The following protocol outlines a general procedure.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of this compound in a minimal amount of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.[12][13]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to isolate the nitrated product(s).

Product Characterization and Analysis

The structure of the purified product(s) must be unequivocally determined to confirm the site of substitution. A combination of spectroscopic techniques is essential for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the components of a reaction mixture.[14][15][16] The mass spectrum of the product will confirm the addition of a nitro group by showing the expected molecular ion peak. The fragmentation pattern can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for determining the regiochemistry of substitution.

-

¹H NMR: The proton NMR spectrum will reveal the number of aromatic protons and their coupling patterns. For the predicted product, 1-Bromo-4-chloro-2-fluoro-5-nitro-3-methoxybenzene, a single aromatic proton signal would be expected. In contrast, if substitution occurred at C5, a different aromatic proton signal would be observed.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the molecule, providing further evidence for the position of the nitro group.

Summary of Substituent Properties

| Substituent | Electronic Effect | Directing Effect | Activating/Deactivating |

| -OCH₃ | +M > -I | ortho, para | Strong Activator |

| -Br | -I > +M | ortho, para | Deactivator |

| -Cl | -I > +M | ortho, para | Deactivator |

| -F | -I > +M | ortho, para | Deactivator |

Conclusion

The directing effects in the electrophilic aromatic substitution of this compound are governed by the powerful activating and ortho, para-directing nature of the methoxy group. This substituent overwhelmingly directs incoming electrophiles to the C6 position, which is para to the methoxy group. While the halogen substituents are also ortho, para-directors, their deactivating nature and weaker directing ability render them less influential in determining the final regiochemical outcome. Experimental verification through a controlled electrophilic substitution reaction, such as nitration, followed by rigorous spectroscopic analysis is essential to confirm this prediction. A thorough understanding of these principles is paramount for the rational design of synthetic routes to highly functionalized aromatic compounds in drug discovery and development.

References

-

Chemistry Stack Exchange. (2016). why are halogens considered deactivating groups while methoxyl groups are activating? [Online] Available at: [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. [Online] Available at: [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Online] Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Online] Available at: [Link]

- Jorgensen, W. L., & Schyman, P. (2012). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.

-

Mustansiriyah University. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Online] Available at: [Link]

- Jensen, J. H., & Jorgensen, W. L. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8(12), 8170–8175.

- Ree, N., Göller, A. H., & Jensen, J. H. (2021). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions.

-

Physics Forums. (2004). Organic Chemistry Q&A: Activating and Deactivating Groups. [Online] Available at: [Link]

-

California State University, Sacramento. (n.d.). NITRATION OF METHYL BENZOATE. [Online] Available at: [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. [Online] Available at: [Link]

-

Furman University. (n.d.). Activating Groups and Deactivating Groups. [Online] Available at: [Link]

- Ree, N., & Jensen, J. H. (2022). RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. Digital Discovery, 1(4), 517-525.

-

University of Massachusetts Amherst. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Online] Available at: [Link]

-

Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). [Online] Available at: [Link]

-

Clark, J. (2015). the nitration of benzene - electrophilic substitution. [Online] Available at: [Link]

-

Parsons, A. (2013). Synthesis of poly-substituted benzenes. [Video] YouTube. Available at: [Link]

- Jensen, J. H., & Jorgensen, W. L. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8(12), 8170–8175.

-

University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Online] Available at: [Link]

- Nielsen, T., & Helweg, C. (2006). Analysis of nitrated polycyclic aromatic hydrocarbons. Analytical and Bioanalytical Chemistry, 386(4), 883-90.

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Online] Available at: [Link]

-

ResearchGate. (2018). Analysis if Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry. [Online] Available at: [Link]

-

Longdom Publishing. (n.d.). A Report on Directing Effects on Organic Chemistry. [Online] Available at: [Link]

-

ChemTalk. (n.d.). Directing Effects. [Online] Available at: [Link]

-

PubChem. (n.d.). This compound. [Online] Available at: [Link]

- Dusek, B., Hajslová, J., & Kocourek, V. (2002). Determination of nitrated polycyclic aromatic hydrocarbons and their precursors in biotic matrices.

- Google Patents. (1995). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

- Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3134.

- Kameda, T., Akiyama, K., & Bandow, H. (2005). Analysis of nitrated polycyclic aromatic hydrocarbons by liquid chromatography with fluorescence and mass spectrometry detection: air particulate matter, soot, and reaction product studies.

-

Professor Dave Explains. (2020). NMR of aromtic compounds. [Video] YouTube. Available at: [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Online] Available at: [Link]

Sources

- 1. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Directing Effects | ChemTalk [chemistrytalk.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 10. fiveable.me [fiveable.me]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Determination of nitrated polycyclic aromatic hydrocarbons and their precursors in biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the intricate landscape of drug discovery, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles are paramount. Polysubstituted aromatic compounds serve as foundational scaffolds in a vast array of therapeutics. This technical guide delves into the untapped potential of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, a uniquely functionalized building block poised for significant applications in medicinal chemistry. We will explore its inherent chemical reactivity, propose strategic synthetic applications with a focus on the synthesis of kinase inhibitors, and provide detailed, field-proven experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates for the creation of next-generation therapeutics.

Introduction: The Significance of Polysubstituted Scaffolds in Drug Design

The architecture of a therapeutic agent is a determining factor in its efficacy, selectivity, and pharmacokinetic properties. Halogenated and methoxy-substituted benzene rings are prevalent motifs in a multitude of approved drugs. The strategic incorporation of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] this compound (Figure 1) presents a compelling scaffold for medicinal chemists due to its distinct and orthogonally reactive functional groups.

Figure 1: Chemical Structure of this compound [3]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅BrClFO |

| Molecular Weight | 239.47 g/mol |

| CAS Number | 943832-96-0 |

The key to the synthetic utility of this molecule lies in the differential reactivity of the bromo and chloro substituents in transition metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is weaker and more susceptible to oxidative addition by a palladium catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity differential allows for selective functionalization at the bromine-bearing position, while leaving the chlorine atom intact for subsequent transformations.

Strategic Synthetic Applications in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The structural motifs present in this compound make it an ideal starting material for the synthesis of complex kinase inhibitor cores.

Proposed Synthesis of Angiokinase Inhibitor Precursors

A compelling potential application of this compound is in the synthesis of precursors for multi-angiokinase inhibitors. For instance, the novel triple angiokinase inhibitor WXFL-152 features a core structure containing a 3-chloro-2-fluorophenoxy moiety linked to a quinoline scaffold.[5] The substitution pattern of our target molecule provides a direct strategic advantage for accessing analogues of this class of inhibitors.

The synthetic strategy would leverage the higher reactivity of the C-Br bond for the introduction of a key nitrogen-containing pharmacophore via a Buchwald-Hartwig amination, followed by a subsequent etherification at the position formerly occupied by the methoxy group (requiring a demethylation step) to append the quinoline core.

Access to Substituted Fluoroaniline Scaffolds for MEK Inhibitors

The MEK inhibitor Trametinib, approved for the treatment of melanoma, contains a (2-fluoro-4-iodophenyl)amino core structure.[6][7] While Trametinib itself contains iodine, the underlying 2-fluoroaniline scaffold is a common feature in many kinase inhibitors. This compound can serve as a precursor to a variety of di- and tri-substituted fluoroanilines through a sequence of cross-coupling and amination reactions. The bromo group can be selectively converted to an amino group, or a precursor thereof, setting the stage for further diversification at the chloro-position.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols are presented as robust starting points for the synthetic manipulation of this compound. As with any chemical transformation, optimization may be necessary for specific substrates.

Selective Suzuki-Miyaura Coupling at the C-Br Position

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The selective coupling at the more reactive C-Br bond allows for the introduction of aryl or heteroaryl moieties.

Protocol 1: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.), and potassium phosphate (3.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of 1,4-dioxane and water, via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Diagram 1: Suzuki-Miyaura Coupling Workflow

A generalized workflow for the selective Suzuki-Miyaura coupling.

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[8] This protocol outlines the selective amination at the C-Br position.

Protocol 2: Selective Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).

-

Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.), followed by an anhydrous solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Diagram 2: Buchwald-Hartwig Amination Logical Flow

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]